molecular formula C14H22N4O2 B12224824 1-(cyclopentylmethyl)-N-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

1-(cyclopentylmethyl)-N-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12224824
M. Wt: 278.35 g/mol
InChI Key: NXXVWNFFEJRADQ-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)-N-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopentylmethyl)-N-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Attachment of the Cyclopentylmethyl Group: This step involves the alkylation of the triazole ring with a cyclopentylmethyl halide under basic conditions.

    Introduction of the Oxolan-2-ylmethyl Group: The final step is the amidation reaction where the oxolan-2-ylmethylamine is reacted with the triazole carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylmethyl)-N-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the cyclopentylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

1-(Cyclopentylmethyl)-N-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its stability and reactivity.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving microbial infections or cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(cyclopentylmethyl)-N-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopentylmethyl)-N-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide: Similar in structure but may have different substituents on the triazole ring.

    1-(Cyclopentylmethyl)-N-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylate: An ester derivative with different chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentylmethyl and oxolan-2-ylmethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

1-(cyclopentylmethyl)-N-(oxolan-2-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C14H22N4O2/c19-14(15-8-12-6-3-7-20-12)13-10-18(17-16-13)9-11-4-1-2-5-11/h10-12H,1-9H2,(H,15,19)

InChI Key

NXXVWNFFEJRADQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CN2C=C(N=N2)C(=O)NCC3CCCO3

Origin of Product

United States

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